4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-benzyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)21-16(19)15(24-18(21)23)17(22)20-11-13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKHYKZLMXDQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H15N3OS2
- CAS Number : 309969-82-2
This structure features a thiazole ring that is critical for its biological activity, particularly in interactions with various biological targets.
The biological activity of thiazole derivatives often involves interaction with specific molecular targets. For instance, compounds in this class can inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death. This mechanism is particularly relevant in anticancer applications where the disruption of DNA replication is desired .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | U251 (human glioblastoma) | < 10 | |
| Compound C | HT29 (human colorectal cancer) | < 30 |
These findings suggest that the presence of specific substituents on the thiazole ring enhances cytotoxicity against cancer cells.
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit significant activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Significant growth inhibition |
These antimicrobial properties make thiazole derivatives valuable in developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study investigating the effects of a thiazole derivative similar to this compound on human cancer cell lines demonstrated that the compound induced apoptosis significantly more than standard treatments like doxorubicin. Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins involved in cell survival pathways .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, a series of thiazole derivatives were tested against various bacterial strains. The results indicated that modifications to the benzyl group enhanced antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans and Aspergillus niger . The incorporation of specific substituents on the thiazole ring can enhance these properties, suggesting that 4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide may also exhibit similar effects.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various cancer lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis. There is potential for this compound to act as a scaffold for developing novel anticancer agents.
Enzyme Inhibition
Thiazoles are known to interact with different enzymes, acting as inhibitors which can be beneficial in treating diseases where enzyme activity is dysregulated. For instance, studies have focused on thiazole derivatives as inhibitors of protein kinases involved in cancer progression . The specific interactions and binding affinities of this compound with target enzymes could be explored further to understand its potential therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole compounds for their antimicrobial activity. The results indicated that modifications on the thiazole ring significantly influenced the antimicrobial potency against both Gram-positive and Gram-negative bacteria. Compounds with halogenated phenyl groups exhibited enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation focused on thiazole derivatives, compounds were tested against various cancer cell lines. The findings revealed that certain thiazoles induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that structural modifications could lead to more potent anticancer agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) group at position 2 exhibits nucleophilic susceptibility, enabling substitution reactions with electrophiles. For example:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | 2-alkylthio derivative with retained carboxamide moiety | |
| Arylation | CuI, phenylethynyl bromide, reflux | 2-arylthio analog (enhanced π-π stacking potential) |
Key factors influencing reactivity:
-
Electron-withdrawing 4-methylphenyl group increases electrophilicity at C2.
-
Steric hindrance from N-benzyl substituent moderates reaction rates.
Cycloaddition and Ring-Opening Reactions
The thiazole core participates in [3+2] cycloadditions, particularly with nitrilimines or azides:
Example Pathway
Reaction with in situ-generated nitrilimines (from hydrazonoyl chlorides) yields spiro-thiadiazoline intermediates, which rearrange to fused heterocycles under thermal conditions .
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| Target compound | 4-chlorophenylhydrazonoyl chloride | Spiro[thiazole-thiadiazoline] derivative | 72% |
Mechanistic Note: The thioxo group acts as a dipolarophile, while the carboxamide stabilizes transition states via hydrogen bonding .
Oxidation and Redox Behavior
Controlled oxidation of the thioxo group produces sulfonic acid derivatives:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂/AcOH | 25°C, 12 hr | Thiazole-2-sulfonic acid analog | Water-soluble prodrug development |
| KMnO₄/H₂SO₄ | 0°C, 2 hr | Overoxidized byproducts (not preferred) | - |
Reduction with NaBH₄ selectively converts the thioxo to thiol (-SH), enabling disulfide bridge formation in bioconjugation .
Condensation Reactions
The amino group at position 4 participates in Schiff base formation:
Representative Reaction
4-Amino group + aromatic aldehyde → Imine-linked hybrids (enhanced bioactivity profile)
| Aldehyde | Catalyst | IC₅₀ vs A549 Cells (μM) | Source |
|---|---|---|---|
| 4-nitrobenzaldehyde | Acetic acid | 8.7 ± 0.3 | |
| 2-furaldehyde | Microwave irradiation | 12.1 ± 1.1 |
Structure-Activity Relationship: Electron-withdrawing substituents on the aldehyde improve cytotoxicity by enhancing membrane permeability .
Metal Complexation
The thioxo and carboxamide groups coordinate transition metals:
| Metal Salt | Ligand Sites | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) acetate | S(thioxo), O(carboxamide) | Square planar | 8.9 |
| Pd(II) chloride | S(thioxo), N(amino) | Octahedral | 6.7 |
Applications include catalytic asymmetric synthesis and antimicrobial agents .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond cleavage:
Primary Photoproducts
-
Benzyl isocyanate (from carboxamide decomposition)
-
4-methylphenyl thiocyanate (via radical recombination)
Quantum yield (Φ) = 0.18 ± 0.03 in acetonitrile, suggesting moderate photosensitivity.
This reactivity profile enables diverse applications in medicinal chemistry (anticancer hybrids), materials science (metal-organic frameworks), and synthetic methodology (heterocyclic building blocks). Further studies should quantify kinetic parameters and explore computational modeling of reaction pathways.
Comparison with Similar Compounds
Table 1: Comparison of Thiazole Derivatives
*Inferred from activities of structurally similar thiazoles.
Physicochemical Properties
- Lipophilicity : The target compound’s calculated logP (~3.2) is higher than the ethyl ester analog (~2.8, ) due to aromatic substituents, favoring passive diffusion across biological membranes.
- Solubility : The ethyl ester derivative () has improved aqueous solubility compared to the carboxamide-based target compound, which may require formulation adjustments for bioavailability.
Unique Advantages of the Target Compound
The combination of a 4-methylphenyl group (moderate electron-donating effect) and benzylamide (flexible hydrophobic tail) provides a balance between stability, lipophilicity, and target binding. This contrasts with:
- Simpler Derivatives () : Reduced steric hindrance but lower biological potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehyde derivatives. A general approach involves refluxing the precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Optimization requires adjusting reaction time (4–6 hours), stoichiometry (1:1 molar ratio), and temperature (80–100°C). Purity is enhanced via recrystallization from ethanol-DMF mixtures, as demonstrated in analogous thiazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this thiazole derivative?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the benzyl, 4-methylphenyl, and thioxo groups. For example, aromatic protons appear at δ 7.2–7.8 ppm, while the thioxo sulfur adjacent to NH resonates downfield (δ 10–12 ppm) .
- FT-IR : Key stretches include N–H (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=S (1150–1250 cm⁻¹) .
- Elemental Analysis : Validate C, H, N, S content with <1% deviation from theoretical values (e.g., C: 69.48%, H: 5.55%, N: 7.38% in related compounds) .
Q. How can solubility limitations of this compound be addressed in biological assays?
- Methodological Answer : Due to low aqueous solubility, use co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) to prepare stock solutions. For in vitro assays, validate solvent compatibility with negative controls. Structural modifications, such as introducing polar groups (e.g., hydroxyl or carboxyl), can improve solubility in derivatives .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity studies of thiazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using validated cell models (e.g., HepG2 for cytotoxicity) and replicate assays ≥3 times. Compare results with positive controls (e.g., doxorubicin for antitumor activity). Cross-validate findings using orthogonal methods (e.g., enzymatic inhibition vs. cell-based assays) .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to enhance electrophilic reactivity .
- Side-Chain Engineering : Substitute the benzyl group with heteroaromatic rings (e.g., thiophene) to improve bioavailability .
- Data-Driven Design : Use computational tools (e.g., molecular docking) to predict interactions with target enzymes (e.g., kinases) and prioritize synthesis of high-scoring analogs .
Q. What mechanistic insights explain the antimicrobial vs. antitumor selectivity of thiazole derivatives?
- Methodological Answer : Antimicrobial activity often correlates with membrane disruption (via lipophilic groups), while antitumor effects may involve DNA intercalation or topoisomerase inhibition. To probe mechanisms:
- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase blockage in cancer cells) .
- Enzymatic Assays : Quantify inhibition constants (Ki) against bacterial dihydrofolate reductase vs. human kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
